molecular formula C18H27NO3S2 B2625897 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one CAS No. 1797970-61-6

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one

Cat. No.: B2625897
CAS No.: 1797970-61-6
M. Wt: 369.54
InChI Key: MNYIHDAYWAXEIN-UHFFFAOYSA-N
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Description

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

    Introduction of the Tert-butylsulfonyl Group: The tert-butylsulfonyl group is introduced via sulfonylation reactions using tert-butylsulfonyl chloride and a base such as triethylamine.

    Attachment of the Phenyl Group: The phenyl group is attached through a Friedel-Crafts alkylation reaction.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling techniques.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

    1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-phenylpropan-1-one: Lacks the methylthio group, which may affect its reactivity and applications.

    1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one: Contains a methoxy group instead of a methylthio group, potentially altering its chemical properties and biological activity.

Uniqueness: 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one is unique due to the presence of both the tert-butylsulfonyl and methylthio groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various research applications.

Properties

IUPAC Name

1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-(4-methylsulfanylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3S2/c1-18(2,3)24(21,22)16-11-12-19(13-16)17(20)10-7-14-5-8-15(23-4)9-6-14/h5-6,8-9,16H,7,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYIHDAYWAXEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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